methyl (2S)-1-(2-methoxy-2-oxoacetyl)pyrrolidine-2-carboxylate
Overview
Description
Methyl (2S)-1-(2-methoxy-2-oxoacetyl)pyrrolidine-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-1-(2-methoxy-2-oxoacetyl)pyrrolidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine and methoxyacetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-1-(2-methoxy-2-oxoacetyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (2S)-1-(2-methoxy-2-oxoacetyl)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It can be explored for its potential therapeutic effects in treating various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl (2S)-1-(2-methoxy-2-oxoacetyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-1-(2-oxoacetyl)pyrrolidine-2-carboxylate
- Methyl (2S)-1-(2-methoxyacetyl)pyrrolidine-2-carboxylate
- Methyl (2S)-1-(2-oxo-2-methoxyacetyl)pyrrolidine-2-carboxylate
Uniqueness
Methyl (2S)-1-(2-methoxy-2-oxoacetyl)pyrrolidine-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxy and oxo groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
methyl (2S)-1-(2-methoxy-2-oxoacetyl)pyrrolidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5/c1-14-8(12)6-4-3-5-10(6)7(11)9(13)15-2/h6H,3-5H2,1-2H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWORZVYEMZTCS-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1C(=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448443 | |
Record name | methyl (2S)-1-(2-methoxy-2-oxoacetyl)pyrrolidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139419-63-9 | |
Record name | methyl (2S)-1-(2-methoxy-2-oxoacetyl)pyrrolidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl (2S)-1-(2-methoxy-2-oxoacetyl)pyrrolidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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